molecular formula C9H14O B144454 2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) CAS No. 138042-37-2

2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)

Cat. No. B144454
M. Wt: 138.21 g/mol
InChI Key: SQTCHBUCXXGLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI), commonly known as campholenic aldehyde, is an organic compound with a bicyclic structure. It is a colorless liquid with a strong odor and is used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of campholenic aldehyde is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms, leading to their death. It has also been suggested that campholenic aldehyde may inhibit the synthesis of nucleic acids in microorganisms.

Biochemical And Physiological Effects

Campholenic aldehyde has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, it can cause skin irritation and allergic reactions in some individuals. In addition, campholenic aldehyde has been found to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

Campholenic aldehyde is a versatile compound that can be used in a wide range of laboratory experiments. Its strong antimicrobial and antifungal properties make it an ideal candidate for studying the effects of various microorganisms on human health. However, its strong odor and potential for skin irritation may limit its use in certain experiments.

Future Directions

There are several future directions for research on campholenic aldehyde. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of campholenic aldehyde as a natural preservative in food and cosmetic products. Finally, the development of new applications for campholenic aldehyde in the pharmaceutical industry is an area of great interest.

Synthesis Methods

Campholenic aldehyde can be synthesized through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The most commonly used method is the Jones oxidation, which involves the reaction of camphor with a solution of chromic acid in acetic acid. This method yields campholenic aldehyde with a high purity and yield.

Scientific Research Applications

Campholenic aldehyde has been extensively studied for its antimicrobial, antifungal, and insecticidal properties. It has been shown to exhibit strong activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Campholenic aldehyde has also been found to have insecticidal activity against the larvae of the mosquito Aedes aegypti.

properties

CAS RN

138042-37-2

Product Name

2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(1-bicyclo[3.1.0]hexanyl)propan-2-one

InChI

InChI=1S/C9H14O/c1-7(10)5-9-4-2-3-8(9)6-9/h8H,2-6H2,1H3

InChI Key

SQTCHBUCXXGLIN-UHFFFAOYSA-N

SMILES

CC(=O)CC12CCCC1C2

Canonical SMILES

CC(=O)CC12CCCC1C2

synonyms

2-Propanone, 1-bicyclo[3.1.0]hex-1-yl- (9CI)

Origin of Product

United States

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